molecular formula C22H20N6O3S B2686778 ethyl 4-[({[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 886939-19-1

ethyl 4-[({[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B2686778
M. Wt: 448.5
InChI Key: LAIJOMJPBMZEIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a pyrrole ring, and a 1,2,4-triazole ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of nitrogen in the rings would likely result in a molecule with several resonance structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For this compound, we can expect that it would be solid at room temperature, and due to the presence of several polar functional groups, it would likely be soluble in polar solvents .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Researchers have explored the asymmetric intramolecular Michael reaction of acyclic compounds to construct chiral building blocks for enantioselective alkaloid synthesis. This process involves generating versatile chiral building blocks, such as pyrrolidine and piperidine derivatives, with moderate to excellent optical yields. These findings highlight the compound's role in the synthesis of complex molecules and its potential application in medicinal chemistry and drug development (Hirai et al., 1992).

Molecular Docking and Biological Evaluation

A study on FT-IR, FT-Raman spectra, and molecular docking of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate revealed the compound's stability due to hyperconjugative interactions and charge delocalization. Molecular docking studies suggested that the compound might exhibit inhibitory activity against specific inhibitors, indicating its potential use in drug discovery and development (El-Azab et al., 2016).

Synthesis of Heterocyclic Systems

The synthesis and characterization of new quinazolines as potential antimicrobial agents were achieved by reacting ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate with various reagents. This research underscores the compound's utility in creating novel molecules with potential antimicrobial properties, which could be crucial for addressing antibiotic resistance (Desai et al., 2007).

Novel Heterocyclic Derivatives Synthesis

Another study focused on the one-pot, solvent-free microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. This method highlights an efficient, environmentally friendly approach to synthesizing poly-functionalized tri-heterocyclic benzothiazole derivatives, showcasing the compound's versatility in organic synthesis and its contribution to green chemistry (Bhoi et al., 2016).

Future Directions

The future directions for research into this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and eventually tested in clinical trials .

properties

IUPAC Name

ethyl 4-[[2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3S/c1-2-31-21(30)16-8-10-17(11-9-16)24-19(29)15-32-22-26-25-20(18-7-3-4-12-23-18)28(22)27-13-5-6-14-27/h3-14H,2,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIJOMJPBMZEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[({[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.